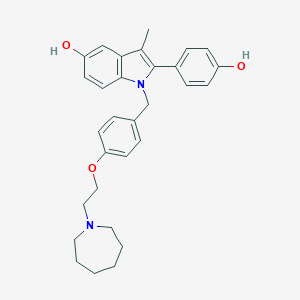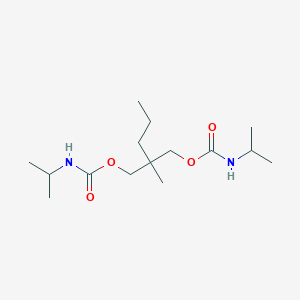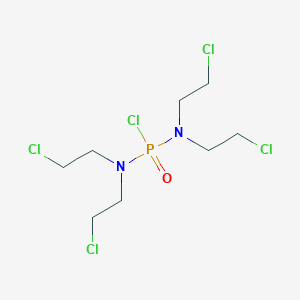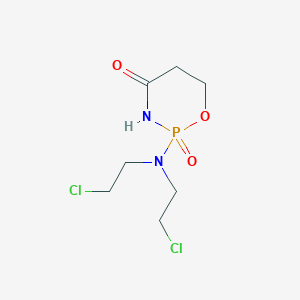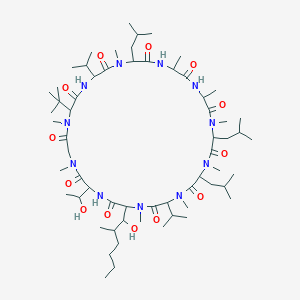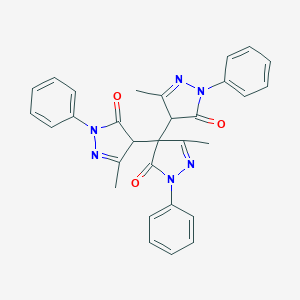
Isometheptene hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isometheptene hydrochloride is a sympathomimetic drug primarily used for its vasoconstrictive properties. It is commonly employed in the treatment of migraines and tension headaches due to its ability to constrict blood vessels, thereby alleviating pain .
Scientific Research Applications
Isometheptene hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying sympathomimetic drugs and their reactions.
Biology: Investigated for its effects on cellular pathways and receptor interactions.
Medicine: Extensively studied for its efficacy in treating migraines and tension headaches. Research focuses on optimizing its therapeutic use and minimizing side effects.
Industry: Utilized in the development of pharmaceutical formulations and as a reference standard in quality control
Mechanism of Action
Isometheptene hydrochloride exerts its effects through the activation of the sympathetic nervous system. It interacts with adrenergic receptors, leading to the release of epinephrine and norepinephrine. These neurotransmitters cause smooth muscle contraction and vasoconstriction, which helps alleviate migraine and headache symptoms .
Similar Compounds:
Heptaminol: Another sympathomimetic amine with vasoconstrictive properties.
Methylhexanamine: A stimulant with similar sympathomimetic effects.
Tuaminoheptane: A compound with comparable vasoconstrictive actions.
Uniqueness: this compound is unique due to its specific application in treating migraines and tension headaches. Its combination of efficacy and safety makes it a preferred choice over other sympathomimetic amines .
Safety and Hazards
Users should avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling Isometheptene hydrochloride . Personal protective equipment and chemical impermeable gloves should be worn . Adequate ventilation should be ensured and all sources of ignition should be removed .
Future Directions
Racemic Isometheptene is an antimigraine drug that due to its cardiovascular side-effects was separated into its enantiomers, ®- and (S)-isometheptene . This study set out to characterize the contribution of each enantiomer to its vasoactive profile . Moreover, rat neurogenic dural vasodilatation was used to explore their antimigraine mechanism of action . The different cardiovascular effects of the Isometheptene enantiomers are probably due to differences in their mechanism of action . Thus, ®-isometheptene may represent a superior therapeutic benefit as an antimigraine agent .
Biochemical Analysis
Biochemical Properties
Isometheptene hydrochloride is an indirect-acting sympathomimetic . It can displace catecholamines from vesicles inside the neuron leading to the sympathetic responses it is known for . This interaction with catecholamines, a group of neurotransmitters, is a key aspect of its biochemical role.
Cellular Effects
This compound’s vasoconstricting properties arise through activation of the sympathetic nervous system via epinephrine and norepinephrine . These compounds elicit smooth muscle activation leading to vasoconstriction . They interact with cell surface adrenergic receptors, resulting in a signal transduction cascade that leads to increased intracellular calcium .
Molecular Mechanism
The mechanism of action of this compound involves the activation of the sympathetic nervous system via epinephrine and norepinephrine . These compounds elicit smooth muscle activation leading to vasoconstriction . They interact with cell surface adrenergic receptors, resulting in a signal transduction cascade that leads to increased intracellular calcium .
Temporal Effects in Laboratory Settings
While specific studies detailing the temporal effects of this compound in laboratory settings are limited, it is known that the drug has a significant impact on cardiovascular responses in rats .
Dosage Effects in Animal Models
In animal models, specifically rats, this compound has been shown to produce dose-dependent increases in heart rate and blood pressure . The specific effects can vary depending on the dosage and the individual physiological characteristics of the animal model.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isometheptene hydrochloride involves the reaction of 2-methyl-6-methylamino-2-heptene with hydrochloric acid. The process typically includes the following steps:
Formation of the base compound: The base compound, 2-methyl-6-methylamino-2-heptene, is synthesized through a series of reactions involving the appropriate starting materials.
Hydrochloride formation: The base compound is then reacted with hydrochloric acid to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, ensuring the production of high-purity this compound suitable for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions: Isometheptene hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its base form.
Substitution: Substitution reactions can occur at the amine group, leading to the formation of different derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various alkylating agents can be employed for substitution reactions.
Major Products:
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Regeneration of the base compound.
Substitution: Formation of substituted derivatives with different functional groups.
properties
| { "Design of the Synthesis Pathway": "The synthesis of Isometheptene hydrochloride can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Benzene", "Chloroacetyl chloride", "Methylamine", "Sodium hydroxide", "Hydrochloric acid", "Sodium nitrite", "Acetic acid", "Sodium acetate", "Sulfuric acid", "Isobutylamine" ], "Reaction": [ "Step 1: Benzene is reacted with chloroacetyl chloride in the presence of aluminum chloride to form 2-chloro-1-phenylethanone.", "Step 2: 2-chloro-1-phenylethanone is reacted with methylamine in the presence of sodium hydroxide to form N-methyl-2-chloro-1-phenylethanamine.", "Step 3: N-methyl-2-chloro-1-phenylethanamine is reacted with hydrochloric acid to form N-methyl-2-chloro-1-phenylethanamine hydrochloride.", "Step 4: Sodium nitrite is added to a mixture of N-methyl-2-chloro-1-phenylethanamine hydrochloride, acetic acid, and water to form N-methyl-2-nitro-1-phenylethanamine.", "Step 5: N-methyl-2-nitro-1-phenylethanamine is reduced with sodium acetate and sulfuric acid to form N-methyl-2-amino-1-phenylethanamine.", "Step 6: N-methyl-2-amino-1-phenylethanamine is reacted with isobutylamine in the presence of hydrochloric acid to form Isometheptene hydrochloride." ] } | |
CAS RN |
6168-86-1 |
Molecular Formula |
C9H20ClN |
Molecular Weight |
177.71 g/mol |
IUPAC Name |
methyl(6-methylhept-5-en-2-yl)azanium;chloride |
InChI |
InChI=1S/C9H19N.ClH/c1-8(2)6-5-7-9(3)10-4;/h6,9-10H,5,7H2,1-4H3;1H |
InChI Key |
AUERTJOCDMCUAL-UHFFFAOYSA-N |
SMILES |
CC(CCC=C(C)C)NC.Cl |
Canonical SMILES |
CC(CCC=C(C)C)[NH2+]C.[Cl-] |
Other CAS RN |
6168-86-1 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Related CAS |
503-01-5 (Parent) |
synonyms |
(1,5-dimethylhex-4-enyl)methylammonium chloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



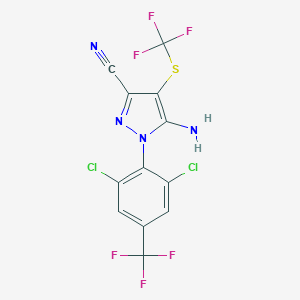

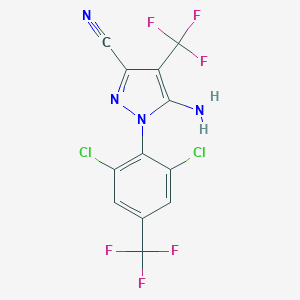
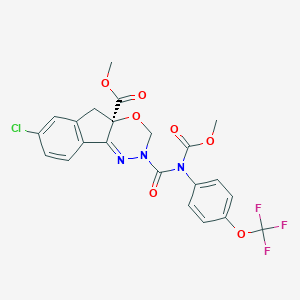
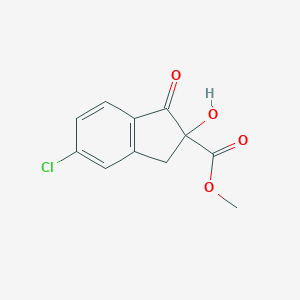

![6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole hydrochloride](/img/structure/B195304.png)

